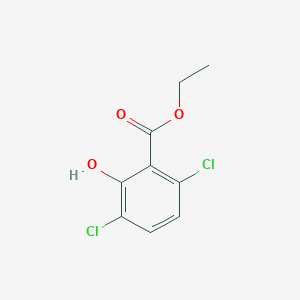

Ethyl 3,6-dichloro-2-hydroxybenzoate

Description

Ethyl 3,6-dichloro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.06 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring, along with an ethyl ester group. This compound is primarily used in research and industrial applications.

Properties

Molecular Formula |

C9H8Cl2O3 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

ethyl 3,6-dichloro-2-hydroxybenzoate |

InChI |

InChI=1S/C9H8Cl2O3/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4,12H,2H2,1H3 |

InChI Key |

AFWNZIWMCYGDNU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,6-dichloro-2-hydroxybenzoate can be synthesized through the chlorination of ethyl 4-hydroxybenzoate using sulfuryl chloride. The process involves warming the mixture on a steam bath until gas evolution ceases, followed by the addition of more sulfuryl chloride and continued warming . The product is then purified through recrystallization from ethanol and water.

Industrial Production Methods

Industrial production of 3,6-dichloro-2-hydroxybenzoic acid, a precursor to this compound, involves salifying 2,5-dichlorophenol, followed by high-pressure carboxylation with CO2 in the presence of a cocatalyst composed of potassium carbonate and activated carbon . The resulting product is then refined and crystallized.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 3,6-dichloro-2-hydroxybenzoate undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid, 3,6-dichloro-2-hydroxybenzoic acid (DCSA). This reaction is critical in both synthetic and metabolic pathways.

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves saponification, forming the carboxylate salt intermediate, which is acidified to yield DCSA.

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents, yielding 3,6-dichloro-2-hydroxybenzyl alcohol.

| Reaction Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Anhydrous ether, 0–5°C | LiAlH₄ (2.5 equiv), 4h | 3,6-Dichloro-2-hydroxybenzyl alcohol | 78–84% |

Key Notes :

-

Excess LiAlH₄ ensures complete reduction of the ester to the alcohol.

-

The hydroxyl group remains intact due to steric protection by chlorine substituents.

Esterification and Transesterification

The compound can participate in reversible esterification, enabling the synthesis of alternative esters.

Catalytic Efficiency :

-

Sulfuric acid outperforms iodine monochloride in transesterification due to stronger proton donation .

Substitution Reactions

The aromatic ring undergoes electrophilic substitution, primarily at the para position relative to the hydroxyl group.

Regioselectivity :

-

Electron-withdrawing chlorine atoms direct incoming electrophiles to the less hindered positions (C-4 or C-5) .

Biological Degradation Pathways

In environmental and metabolic contexts, enzymatic hydrolysis dominates:

-

Soil Bacteria : Rhizobium dicambivorans utilizes cytochrome P450 enzymes (DsmABC) to hydroxylate DCSA, initiating mineralization .

-

Plant Metabolism : Dicamba is hydrolyzed to DCSA, which is subsequently glycosylated or oxidized .

Degradation Byproducts :

| Enzyme System | Products | Conditions |

|---|---|---|

| Cytochrome P450 (DsmABC) | 3,6-Dichloro-5-hydroxy-2-hydroxybenzoate | Aerobic, pH 7.0, 30°C |

| Glucosyltransferases | DCSA-glucoside | In planta, pH 6.5–7.5 |

Stability and Reactivity

Scientific Research Applications

Ethyl 3,6-dichloro-2-hydroxybenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of other organic compounds.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of herbicides, insecticides, and fungicides.

Mechanism of Action

The mechanism of action of ethyl 3,6-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The presence of chlorine atoms and the hydroxyl group on the benzene ring allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3,5-dichloro-4-hydroxybenzoate: Similar in structure but with different positions of chlorine and hydroxyl groups.

4-Hydroxybenzoic Acid: Lacks chlorine atoms but has a similar benzoic acid core.

Uniqueness

Ethyl 3,6-dichloro-2-hydroxybenzoate is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

Ethyl 3,6-dichloro-2-hydroxybenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological effects, including antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

This compound has the molecular formula , with a molecular weight of approximately 235.07 g/mol. The compound features two chlorine atoms and a hydroxyl group attached to a benzoate moiety, which significantly influences its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Chlorination : Introducing chlorine atoms into the aromatic ring.

- Esterification : Reacting the resulting dichlorobenzoic acid with ethanol to form the ethyl ester.

These processes are optimized for yield and purity while minimizing environmental impact.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Zone of Inhibition (mm) | Concentration (g/mL) |

|---|---|---|

| Escherichia coli | 28.0 | 10 |

| Staphylococcus aureus | 20.0 | 10 |

| Bacillus subtilis | 25.0 | 10 |

The results indicate that higher concentrations lead to increased antibacterial activity, suggesting potential applications in pharmaceuticals as an antimicrobial agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pathways involved in inflammation, particularly through the modulation of cytokine release and oxidative stress markers. For example, it reduces levels of NF-κB in monocytes treated with pro-inflammatory stimuli .

Case Studies

- Antimicrobial Efficacy : A study conducted on various hydroxybenzoic acid derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to its analogs, particularly against E. coli and S. aureus. The study utilized disc diffusion methods to assess efficacy .

- Cytotoxicity Assessment : In vitro cytotoxicity tests on cancer cell lines (e.g., MCF-7) revealed that this compound could induce apoptosis at certain concentrations, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Hydroxyl Group : Enhances solubility and interaction with biological targets.

- Chlorine Atoms : Increase lipophilicity and may enhance binding affinity to microbial enzymes.

This relationship underscores the importance of structural modifications in developing effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.